One method involves reacting 2,6-dimethoxybenzoic acid with (S)-2-aminomethyl-1-ethylpyrrolidine using N-hydroxysuccinimide and dicyclohexyl-carbodiimide (DCC) as an activating system []. This reaction forms a key intermediate that can be further modified to obtain the target compound.
Another synthesis route uses 2-nitrobenzaldehyde-formyl-13C as a starting material, which is converted to the target compound in a multi-step process []. The specific details of each step and the reaction conditions (e.g., temperature, solvent, catalyst) vary depending on the desired final compound and its stereochemistry.
Benzamide Moiety: This portion often exhibits planarity due to resonance stabilization within the aromatic ring and the amide group. This planarity can contribute to interactions with flat aromatic amino acid residues in receptor binding sites [].
Methoxy Group at the 2-Position: The presence of this group can influence the molecule's conformation and its ability to form hydrogen bonds. Intramolecular hydrogen bonding between the methoxy oxygen and the amide hydrogen can contribute to a more rigid structure [].
Pyrrolidinyl Side Chain: This flexible side chain allows for conformational adjustments and interactions with the receptor. The length and flexibility of the side chain can impact the compound's binding affinity and selectivity for different receptor subtypes [].
Dopamine Receptor Studies: Its structural analogs, such as IBZM, have been used extensively as radioligands in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging to study the distribution and density of dopamine D2 receptors in the brain [, , , , ]. These studies are valuable for understanding the role of dopamine in neurological and psychiatric disorders like schizophrenia, Parkinson's disease, and drug addiction.
Drug Development: The compound's structural features make it a suitable lead compound for developing novel therapeutic agents targeting dopamine receptors [, ]. Modifications to the benzamide core, the substituents, and the side chain can be explored to optimize its pharmacological properties and improve its efficacy and safety profile.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6